4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid
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Overview
Description
4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a benzoic acid moiety, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Substitution Reactions: The furan ring is then functionalized with a 2-methylpropyl group at the 5-position using Friedel-Crafts alkylation.
Amidation: The furan derivative is reacted with 4-aminobenzoic acid to form the amide linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A metabolite of furan fatty acids found in plasma and urine after consumption of foods containing these fatty acids.
Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group, used in various chemical syntheses.
Uniqueness
4-[[2-Methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid is unique due to its specific substitution pattern and the presence of both furan and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for diverse scientific research and industrial applications.
Properties
IUPAC Name |
4-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10(2)8-14-9-15(11(3)22-14)16(19)18-13-6-4-12(5-7-13)17(20)21/h4-7,9-10H,8H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFGXDAXRJCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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